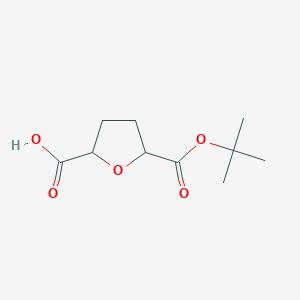

5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum exhibits characteristic absorptions for:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

¹³C NMR :

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak ([M+H]⁺) is observed at m/z 217.238 , consistent with the theoretical mass of 216.23 g/mol. Fragmentation patterns include:

- Loss of the Boc group (−100.12 Da ), yielding a fragment at m/z 117.118 .

- Decarboxylation (−44.01 Da ), producing a peak at m/z 173.228 .

| Spectroscopic Mode | Key Peaks |

|---|---|

| FT-IR | 1740 cm⁻¹ (Boc C=O), 1700 cm⁻¹ (COOH C=O) |

| ¹H NMR | δ 1.4 ppm (t-Bu), δ 2.0–2.5 ppm (α-H) |

| ¹³C NMR | δ 165–175 ppm (COOH), δ 155–160 ppm (Boc) |

| HRMS | m/z 217.238 ([M+H]⁺) |

Computational Chemistry Studies of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

- Electrostatic potential : The carboxylic acid group acts as an electron-deficient region (δ⁺), while the Boc carbonyl oxygen exhibits partial negative charge (δ⁻).

- HOMO-LUMO gap : A calculated energy gap of 5.2 eV , indicating moderate reactivity dominated by nucleophilic attack at the Boc group.

The natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the oxolane ring’s oxygen lone pairs and the σ* orbitals of adjacent C–H bonds, stabilizing the puckered conformation.

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJSOJNNUVVKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Tetrahydrofuran Derivatives

A common approach involves starting from an amino-substituted tetrahydrofuran-2-carboxylic acid or its derivatives, followed by Boc protection of the amino group:

- Reagents: Boc anhydride (di-tert-butyl dicarbonate), base such as 4-dimethylaminopyridine (DMAP) or triethylamine.

- Solvent: Typically dichloromethane or tetrahydrofuran (THF).

- Conditions: Room temperature stirring for several hours.

- Outcome: Formation of the Boc-protected amino acid with high yield and purity.

This method ensures selective protection of the amino group without affecting the carboxylic acid functionality.

Synthesis via Coupling Reactions

The carboxylic acid functionality can be introduced or modified through oxidation or coupling reactions:

- Oxidation: Using potassium permanganate or chromium trioxide under controlled acidic or basic conditions to oxidize alcohol or aldehyde precursors to carboxylic acids.

- Coupling: Amine and carboxylic acid coupling facilitated by carbodiimides (e.g., EDC, DCC) or uronium salts to form amide or ester intermediates, which can be further transformed.

Ring Construction and Functionalization

The tetrahydrofuran ring can be constructed or functionalized through:

- Cyclization of appropriate hydroxy or amino alcohol precursors.

- Use of chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry.

- Subsequent functional group transformations to install the Boc-protected amino group and carboxylic acid.

Representative Preparation Procedure from Literature

A patent describing related Boc-protected nitrogen heterocycles provides a detailed synthetic example that can be adapted for 5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid:

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dissolution of nitrogen-tertbutyloxycarbonyl-4-piperidone in dry THF | -60 °C, slow addition | - |

| 2 | Dropwise addition of diisopropylamine and nitrogen-tertbutyloxycarbonyl-4-piperidone solution in THF | 1-2 hours at -60 °C | - |

| 3 | Stirring at room temperature post-addition | 10-16 hours | - |

| 4 | Quenching with saturated aqueous ammonium chloride | Room temperature, 10-30 min | - |

| 5 | Extraction with ethyl acetate, washing with brine, drying over sodium sulfate | - | - |

| 6 | Concentration and purification by silica gel filtration | - | 80-85% |

Though this example is for a related compound, the methodology is applicable for Boc-protected tetrahydrofuran derivatives, emphasizing low-temperature addition, controlled stirring, and careful workup to achieve high purity and yield.

Purification and Characterization

- Purification: Silica gel chromatography using ethyl acetate/hexane mixtures or reverse-phase HPLC with C18 columns.

- Characterization: NMR spectroscopy (1H and 13C), mass spectrometry (ESI-MS or HRMS), and chiral HPLC to confirm stereochemistry.

- Stability: Store under inert atmosphere at low temperature (-20 °C) to prevent Boc deprotection or decarboxylation.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Boc Protection | Carbamate formation | Boc anhydride, base (DMAP, Et3N) | RT, several hours | Selective amine protection |

| Carboxylic Acid Introduction | Oxidation or coupling | KMnO4, CrO3, carbodiimides | Controlled pH, mild temp | Converts alcohol/aldehyde to acid |

| Ring Construction | Cyclization, asymmetric catalysis | Chiral auxiliaries, epoxidation catalysts | Variable | Controls stereochemistry |

| Workup & Purification | Extraction, chromatography | Ethyl acetate, silica gel, HPLC | Ambient to low temp | Ensures purity and yield |

Research Findings and Notes

- The Boc protection step is critical for synthetic flexibility and stability during multi-step syntheses.

- Low-temperature addition and slow reagent mixing improve yield and reduce side reactions.

- The stereochemical integrity of the tetrahydrofuran ring is maintained by using chiral catalysts or auxiliaries.

- Purification by silica gel filtration or HPLC is essential to remove impurities and confirm product identity.

- The compound is sensitive to hydrolysis and should be stored under inert atmosphere at low temperature.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are commonly used for deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research:

- Chemistry It is employed as a building block in the synthesis of peptides and other complex organic molecules.

- Biology The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

- Medicine It serves as a precursor in the development of pharmaceuticals and bioactive compounds.

- Industry The compound is utilized in the production of fine chemicals and specialty materials.

Chemical Properties and Reactions

This compound undergoes various chemical reactions, including:

- Oxidation It can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

- Substitution The Boc-protected amine group can undergo nucleophilic substitution reactions to introduce new substituents. These reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Case Studies

- (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid in Pharmaceutical Synthesis (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid is a chiral compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, enhancing the efficiency of drug development processes .

- 5-(Tetradecyloxy)-2-furoic acid (TOFA) in Cholangiocarcinoma Treatment TOFA, an acetyl CoA carboxylase inhibitor, has shown anti-proliferative effects in vitro and in vivo, inhibiting cell-cycle progression and inducing apoptosis in cholangiocarcinoma cells . It was observed that TOFA induced p21 and caspase-3, -8, and -9 cleavages, while down-regulation of cyclin B1 and cyclin D1 in TOFA-treated cells . This suggests that de novo lipogenesis is essential for CCA cell growth and is an alternative target for CCA treatment .

- 5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid in Polymer Chemistry: The compound can be incorporated into polymer formulations, improving properties such as flexibility and thermal stability, which are crucial for material science applications .

- 5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid in Natural Product Synthesis: It plays a role in the synthesis of complex natural products, aiding researchers in developing new compounds with potential medicinal properties .

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-(((Tert-Butoxycarbonyl)Amino)Methyl)Tetrahydrofuran-2-Carboxylic Acid (CAS 172886-26-9, 840540-59-2)

- Structure: Differs by having a Boc-protected aminomethyl group at the 5-position instead of a direct Boc group.

- However, its discontinued commercial status suggests challenges in synthesis or stability .

- Molecular Weight: 245.27 g/mol (vs. 229.26 g/mol for the target compound, assuming a Boc group without the aminomethyl spacer).

5-(3-((tert-Butoxycarbonyl)Aminomethyl)Phenyl)Furan-2-Carboxylic Acid

- Structure: Features a phenyl ring substituted with a Boc-aminomethyl group and a furan-2-carboxylic acid moiety.

- Synthesis: Prepared via hydrolysis of a methyl ester precursor using LiOH in a tetrahydrofuran/methanol/water solvent system .

- Applications : The aromatic phenyl group introduces π-π stacking capabilities, differentiating it from the saturated tetrahydrofuran analog.

5-tert-Butyl-4-Diethylaminomethyl-2-Methyl-Furan-3-Carboxylic Acid (CAS 435341-89-2)

- Structure: Contains a tert-butyl group and a diethylaminomethyl substituent on a methylated furan ring.

- Properties: The diethylaminomethyl group imparts basicity, while the methyl and tert-butyl groups increase hydrophobicity. This compound is used in kinase inhibition studies, highlighting the role of bulky substituents in target binding .

Structural and Reactivity Insights

*Calculated based on structural formulas.

Key Findings from Comparative Analysis

Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky tert-butyl or Boc groups counteract this by increasing hydrophobicity.

Stability: The discontinued status of 5-(((tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid may correlate with hydrolytic instability of the Boc-aminomethyl linkage under acidic conditions .

Biological Activity

5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protective group. The Boc group is commonly used in organic synthesis to protect amines, enhancing the compound's utility in various biochemical applications.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antitumor Activity : Compounds related to tetrahydrofuran derivatives have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that certain analogs can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.

- Metabolic Regulation : The presence of the carboxylic acid moiety may influence metabolic pathways, potentially regulating lipid metabolism and energy expenditure.

Antitumor Studies

A study evaluated the cytotoxic effects of various tetrahydrofuran derivatives on human cancer cell lines. The results indicated that certain modifications to the core structure led to enhanced inhibitory effects on cell proliferation.

| Compound | IC50 (µM) | Cell Line | Inhibition (%) |

|---|---|---|---|

| Compound A | 0.126 | MDA-MB-231 | 75% |

| Compound B | 0.250 | A549 | 60% |

| Compound C | 0.500 | HT29 | 50% |

These results highlight the potential for developing new anticancer agents based on the tetrahydrofuran scaffold .

Metabolic Studies

Another significant aspect of research focused on the metabolic effects of this compound. Preliminary studies suggested that it could lower blood lipid levels and inhibit fatty acid synthesis with minimal adverse effects on liver function .

Interaction Profiles

The interaction studies involving this compound suggest potential interactions with enzymes involved in metabolic pathways. However, detailed interaction profiles remain to be thoroughly investigated.

Q & A

What are the optimal reaction conditions for introducing the tert-butoxycarbonyl (Boc) group to tetrahydrofuran-2-carboxylic acid derivatives?

Basic

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as DMAP or triethylamine in anhydrous dichloromethane (DCM) at room temperature. Key considerations include:

- Reagent Ratios : A 1.2:1 molar ratio of Boc anhydride to substrate minimizes side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) improve yield by stabilizing intermediates.

- Yield Optimization : Yields of 65–85% are achievable under anhydrous conditions with rigorous exclusion of moisture .

How can enantiomeric purity be ensured during the synthesis of 5-(tert-Butoxycarbonyl)tetrahydrofuran-2-carboxylic acid, particularly regarding the tetrahydrofuran ring's stereochemistry?

Advanced

Enantiomeric control is critical for applications in chiral drug intermediates. Methodological strategies include:

- Asymmetric Catalysis : Use of Ru-BINAP complexes or chiral oxazaborolidines during hydrogenation of furan precursors to enforce stereochemistry .

- Chiral Auxiliaries : Temporary stereochemical guides (e.g., Evans auxiliaries) can direct ring closure.

- Analytical Validation : Chiral HPLC with columns like Chiralpak AD-H or OD-H resolves enantiomers, achieving >98% enantiomeric excess (ee) under optimized mobile phases (e.g., hexane:isopropanol 90:10) .

What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Basic

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H NMR confirms Boc group integration (δ ~1.4 ppm, singlet for t-butyl) and carboxylic acid protons (δ ~12 ppm, broad). ¹³C NMR identifies carbonyl carbons (Boc: ~155 ppm; acid: ~170 ppm).

- IR Spectroscopy : Key stretches include Boc C=O (~1680 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

- Mass Spectrometry : ESI-MS provides molecular ion verification (expected [M-H]⁻ for carboxylic acid).

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .

What strategies mitigate side reactions such as Boc deprotection or ring-opening during synthesis?

Advanced

Common challenges and solutions:

- Boc Deprotection : Avoid acidic conditions (e.g., TFA) until final deprotection. Use mild bases (NaHCO₃) during coupling steps.

- Ring-Opening : Minimized by:

- Low-Temperature Reactions : Conduct cyclization below 0°C to reduce acid-catalyzed ring scission.

- Aprotic Solvents : THF or DCM prevents nucleophilic attack on the tetrahydrofuran ring.

- Catalyst Screening : Pd/C or Raney Ni for hydrogenation avoids over-reduction .

How does the Boc group influence the compound’s reactivity in downstream applications, such as peptide coupling?

Advanced

The Boc group serves dual roles:

- Protection : Shields the carboxylic acid during amide bond formation, enabling selective activation (e.g., via EDCI/HOBt).

- Solubility Enhancement : Improves solubility in organic media for reactions with hydrophobic peptides.

- Deprotection Considerations : Controlled cleavage with TFA:DCM (1:1) ensures minimal side reactions. Post-deprotection, neutralization with NaHCO₃ stabilizes the free carboxylic acid .

What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Advanced

Key scalability issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.